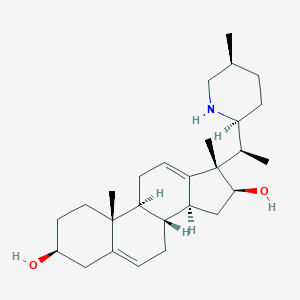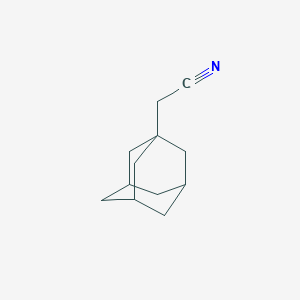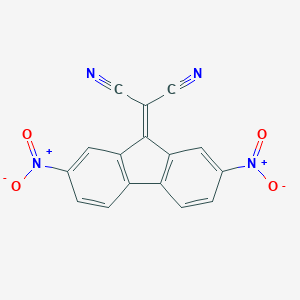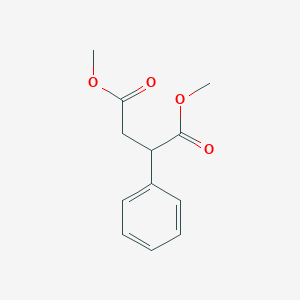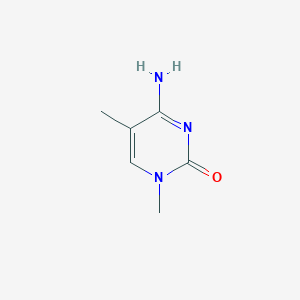
4-Amino-1,5-dimethylpyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1,5-dimethylpyrimidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyrimidinone ring substituted with amino and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethylpyrimidin-2-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with various aldehydes. This reaction is often carried out in methanol under reflux conditions, which allows for the formation of azomethine derivatives . The reaction proceeds under mild conditions, favoring the retention of labile ester groups and is completed in 1.5–2 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The synthesized compounds are typically purified through recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-1,5-dimethylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with diazonium salts to form colored products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Diazonium salts are used in substitution reactions, often under mild acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of pyrazolylurea and thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-1,5-dimethylpyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer for polymers.
Wirkmechanismus
The mechanism of action of 4-Amino-1,5-dimethylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are linked to its interaction with inflammatory mediators and enzymes .
Vergleich Mit ähnlichen Verbindungen
4-Amino-1,5-dimethyl-2-phenylpyrazole-3-one: Known for its analgesic and anti-inflammatory properties.
Azomethine derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 4-Amino-1,5-dimethylpyrimidin-2-one stands out due to its unique combination of amino and methyl groups on the pyrimidinone ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions further enhances its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
17634-60-5 |
|---|---|
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
InChI-Schlüssel |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C |
Key on ui other cas no. |
17634-60-5 |
Synonyme |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


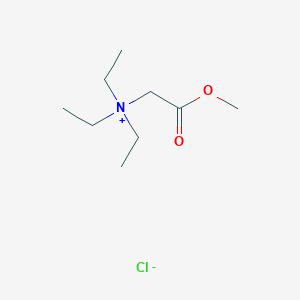

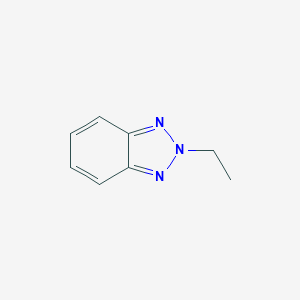
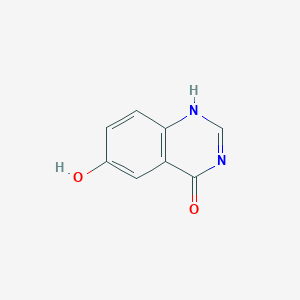
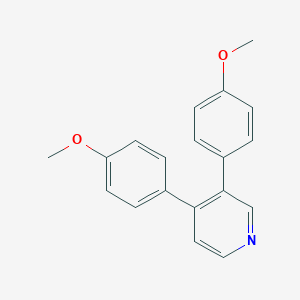
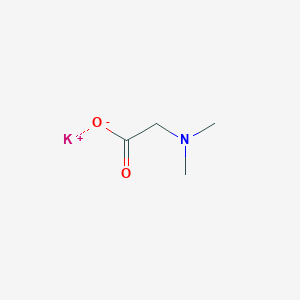
![2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid](/img/structure/B96362.png)
